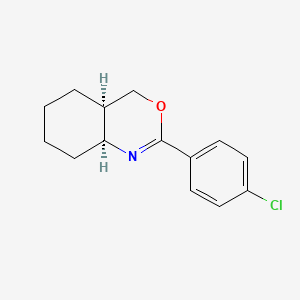
(4aR,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-3,1-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aR,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-3,1-benzoxazine is a chemical compound belonging to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring. This specific compound is characterized by the presence of a chlorophenyl group, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4aR,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-3,1-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with formaldehyde and a suitable diol, followed by cyclization to form the benzoxazine ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization or chromatography to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or oxygen atoms in the benzoxazine ring.
Reduction: Reduction reactions may target the chlorophenyl group or the benzoxazine ring, leading to the formation of various reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoxazines.
科学的研究の応用
(4aR,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-3,1-benzoxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用機序
The mechanism of action of (4aR,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-3,1-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
(4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-3,1-benzoxazine: Lacks the chlorophenyl group, resulting in different chemical properties.
(4aR,8aS)-2-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-4H-3,1-benzoxazine: Contains a methyl group instead of a chlorine atom, affecting its reactivity and applications.
Uniqueness: The presence of the chlorophenyl group in (4aR,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-3,1-benzoxazine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
72450-81-8 |
|---|---|
分子式 |
C14H16ClNO |
分子量 |
249.73 g/mol |
IUPAC名 |
(4aR,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-4H-3,1-benzoxazine |
InChI |
InChI=1S/C14H16ClNO/c15-12-7-5-10(6-8-12)14-16-13-4-2-1-3-11(13)9-17-14/h5-8,11,13H,1-4,9H2/t11-,13-/m0/s1 |
InChIキー |
RZDVEKXILOMJPT-AAEUAGOBSA-N |
異性体SMILES |
C1CC[C@H]2[C@@H](C1)COC(=N2)C3=CC=C(C=C3)Cl |
正規SMILES |
C1CCC2C(C1)COC(=N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)
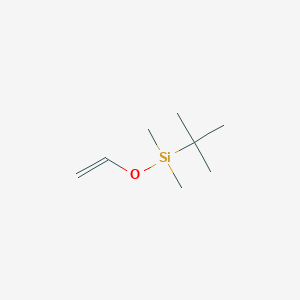

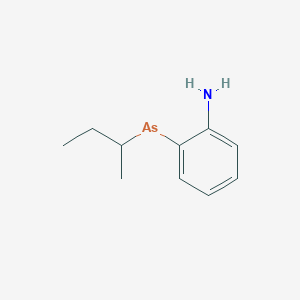
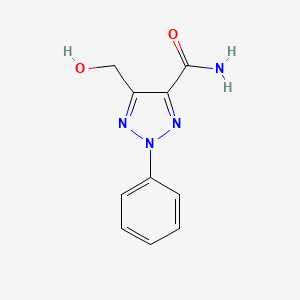
oxophosphanium](/img/structure/B14473122.png)
silane](/img/structure/B14473125.png)
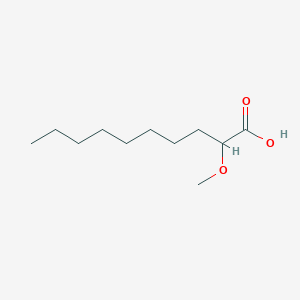
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
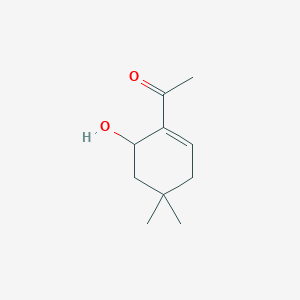
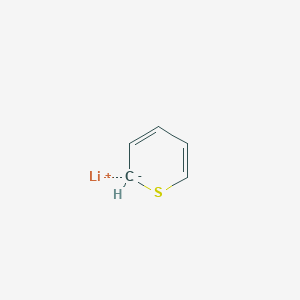

![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
